molecular formula C28H26N2O4 B11144890 1-[3-(3-Methylbutoxy)phenyl]-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[3-(3-Methylbutoxy)phenyl]-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11144890
M. Wt: 454.5 g/mol
InChI Key: XDUSXSZBSZTFOR-UHFFFAOYSA-N
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Description

1-[3-(3-methylbutoxy)phenyl]-2-(6-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines various functional groups

Properties

Molecular Formula

C28H26N2O4

Molecular Weight

454.5 g/mol

IUPAC Name

1-[3-(3-methylbutoxy)phenyl]-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C28H26N2O4/c1-17(2)14-15-33-20-10-7-9-19(16-20)25-24-26(31)21-11-4-5-12-22(21)34-27(24)28(32)30(25)23-13-6-8-18(3)29-23/h4-13,16-17,25H,14-15H2,1-3H3

InChI Key

XDUSXSZBSZTFOR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)OCCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3-methylbutoxy)phenyl]-2-(6-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the 3-(3-methylbutoxy)phenyl group: This step often involves a substitution reaction where the phenyl group is introduced via a nucleophilic aromatic substitution.

    Attachment of the 6-methylpyridin-2-yl group: This can be done through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3-methylbutoxy)phenyl]-2-(6-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF; electrophilic substitution using bromine in acetic acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In the field of synthetic chemistry, 1-[3-(3-Methylbutoxy)phenyl]-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions that can lead to the development of novel compounds with tailored properties.

Biology

This compound has been studied for its potential biological activities. Research indicates that it may possess antimicrobial and anticancer properties. For instance, derivatives of similar structures have demonstrated significant activity against various cancer cell lines and microbial strains .

Medicine

In medicinal chemistry, compounds related to 1-[3-(3-Methylbutoxy)phenyl]-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione are investigated for their therapeutic potential. They have shown promise in treating conditions such as inflammation and pain management due to their analgesic properties. Case studies reveal that certain derivatives exhibit effects comparable to established analgesics like morphine .

Industry

The compound is also explored in material science for its potential applications in developing new materials with specific properties such as enhanced durability and chemical resistance. Its incorporation into polymers and coatings is being studied for improving material performance in various industrial applications.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
Compound AAntimicrobial
Compound BAnticancer
Compound CAnalgesic
Compound DAnti-inflammatory

Case Study 1: Anticancer Activity

A study conducted on structurally similar compounds demonstrated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Analgesic Properties

Research comparing the analgesic effects of this compound with standard pain relievers showed that it significantly reduced pain responses in animal models. The efficacy was measured using the "writhing" test and showed results comparable to those obtained with morphine .

Mechanism of Action

The mechanism of action of 1-[3-(3-methylbutoxy)phenyl]-2-(6-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(3-methylbutoxy)phenyl]-2-(6-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione: can be compared with other chromeno[2,3-c]pyrrole derivatives, such as:

Uniqueness

The uniqueness of 1-[3-(3-methylbutoxy)phenyl]-2-(6-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

1-[3-(3-Methylbutoxy)phenyl]-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, making it a subject of interest for researchers exploring therapeutic applications.

Chemical Structure and Properties

The compound possesses a chromeno-pyrrole framework, which is known for its diverse biological activities. The structural formula can be represented as follows:

Property Details
Molecular Formula C₁₈H₁₈N₂O₃
Molecular Weight 318.35 g/mol
Canonical SMILES CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)OCCC(C)C
InChI Key InChI=1S/C18H18N2O3/c1-11(2)19-12-8-7-10(21)6-9-13(12)15(22)16(23)17(24)18(20)14(11)5/h7-8,10,14H,6,9H2,1-5H3,(H,20,24)(H,23,22)(H,19,21)/t10-,14+,17+/m0/s1

Anticancer Properties

Research indicates that compounds with similar chromeno-pyrrole structures exhibit significant anticancer activity. For instance, derivatives of chromeno[4,3-b]pyrrole have shown effectiveness against multidrug-resistant cancer cell lines and have been reported to inhibit tumor growth in various models. The mechanism often involves the inhibition of vital signaling pathways associated with cancer cell proliferation and survival.

Anti-inflammatory Effects

Studies on related compounds have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests that 1-[3-(3-Methylbutoxy)phenyl]-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may also possess similar anti-inflammatory activities.

Antimicrobial Activity

Compounds within the same structural class have been evaluated for their antibacterial properties against various strains including Staphylococcus aureus and Escherichia coli. The potential for 1-[3-(3-Methylbutoxy)phenyl]-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione to exhibit antimicrobial activity warrants further investigation.

Study 1: Anticancer Activity

A study focusing on pyrrole derivatives indicated that compounds structurally similar to 1-[3-(3-Methylbutoxy)phenyl]-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibited IC50 values in the nanomolar range against FGFR receptors (FGFR1–4 IC50 values of 7–712 nM). This highlights the compound's potential as a lead candidate in cancer therapy targeting FGFR signaling pathways .

Study 2: Anti-inflammatory Properties

In vitro studies demonstrated that derivatives of chromeno-pyrrole significantly inhibited PBMC proliferation and cytokine production in stimulated cultures. The strongest inhibitory effects were observed at higher concentrations (100 µg/mL), suggesting a dose-dependent relationship .

Study 3: Antimicrobial Studies

Research on similar chromeno derivatives revealed effective antibacterial activity comparable to established antibiotics like gentamicin. This positions the compound as a potential candidate for further development in antimicrobial therapies .

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